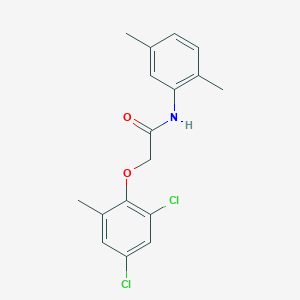![molecular formula C16H11Br4NO3 B5227993 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)
2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid, also known as TBBPA, is a widely used flame retardant in various industrial applications. It has been extensively studied due to its potential environmental and health impacts.
Mecanismo De Acción
2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid acts as a flame retardant by inhibiting the combustion process through the release of bromine radicals. However, its potential health impacts are related to its ability to interfere with thyroid hormone signaling. 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been found to bind to thyroid hormone transport proteins, leading to a decrease in thyroid hormone levels. This can result in developmental and neurological effects, as well as metabolic disorders.
Biochemical and Physiological Effects:
2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been found to have various biochemical and physiological effects in laboratory studies. It has been shown to induce oxidative stress, alter gene expression, and disrupt calcium homeostasis. 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has also been found to affect the immune system, liver function, and reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been widely used as a model compound in laboratory studies due to its well-defined structure and properties. However, its potential environmental and health impacts have raised concerns about its use in lab experiments. Researchers should take appropriate precautions to minimize exposure and dispose of 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid properly.
Direcciones Futuras
Future research on 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid should focus on its potential environmental and health impacts, as well as the development of safer flame retardants. Studies should investigate the fate and transport of 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid in various environmental matrices, as well as its potential effects on wildlife and human health. Additionally, research should focus on the development of alternative flame retardants that are less persistent, less toxic, and more sustainable.
Métodos De Síntesis
2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid can be synthesized through a multi-step process involving bromination, nitration, reduction, and acylation of benzoic acid. The final product is a white crystalline powder with a melting point of 230-235°C.
Aplicaciones Científicas De Investigación
2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been widely used as a flame retardant in various industrial applications, including electronic devices, plastics, and textiles. However, its potential environmental and health impacts have raised concerns among researchers. 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been found in various environmental matrices, including air, water, soil, and sediment. Its persistence and bioaccumulation potential have led to its classification as a persistent organic pollutant (POP) by the Stockholm Convention.
Propiedades
IUPAC Name |
2,3,4,5-tetrabromo-6-(2-phenylethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br4NO3/c17-11-9(10(16(23)24)12(18)14(20)13(11)19)15(22)21-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKYMCJXIXVSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)

![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
![N-(4-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5227950.png)
![4-[4-(benzyloxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5227953.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5227968.png)
![2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]amino}ethanol](/img/structure/B5227970.png)


![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)
![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)